CCR5 Antagonist Activity: Direct Binding Affinity Quantification
The compound demonstrates antagonist activity at human CCR5 receptor with a measured binding affinity Kd of 316 nM in HEK 293 Glosensor cells expressing human CCR5, assessed via reduction in RANTES-induced intracellular calcium mobilization [1]. This affinity profile positions the compound as a CCR5 antagonist candidate for further optimization in HIV entry inhibition and inflammatory disease research [2].
| Evidence Dimension | CCR5 receptor antagonist binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | Baseline: no antagonist control; assay signal compared to RANTES-induced maximum calcium response |
| Quantified Difference | Kd = 316 nM; represents measurable antagonist occupancy at human CCR5 |
| Conditions | HEK 293 Glosensor cells expressing human CCR5; RANTES-induced intracellular calcium mobilization assay; preincubation with compound |
Why This Matters
This Kd value establishes baseline CCR5 antagonist potency for structure-activity relationship (SAR) campaigns and distinguishes the compound from structurally related analogs lacking reported CCR5 activity.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906): Antagonist activity at human CCR5 expressed in HEK 293 Glosensor cells, Kd = 316 nM. BindingDB Entry ID: BDBM50267126. View Source
- [2] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar Author Profile. View Source
